molecular formula C11H6ClF4NO2 B12629068 5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid CAS No. 918490-53-6

5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid

Cat. No.: B12629068
CAS No.: 918490-53-6
M. Wt: 295.62 g/mol
InChI Key: KVDMFPKRUHWYGX-UHFFFAOYSA-N
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Description

5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid: is a compound that combines the structural features of isoquinoline and trifluoroacetic acid Isoquinoline is a nitrogen-containing heterocyclic aromatic compound, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the central carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid typically involves the reaction of 5-chloro-6-fluoroisoquinoline with trifluoroacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. The use of advanced equipment and automation helps in maintaining the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized products.

    Reduction: It can also undergo reduction reactions, where it reacts with reducing agents to form reduced products.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride. The reactions are usually carried out under anhydrous conditions.

    Substitution: Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles. The reactions are typically carried out under controlled temperature and pressure conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may yield isoquinoline derivatives. Substitution reactions may yield a variety of substituted isoquinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid is used as a building block for the synthesis of more complex molecules. It is also used as a reagent in various organic reactions.

Biology: In biology, this compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways. Its unique structure allows it to interact with specific biological targets.

Medicine: In medicine, the compound is being investigated for its potential therapeutic applications. It may have activity against certain diseases due to its ability to interact with specific molecular targets.

Industry: In industry, the compound is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its unique properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and affecting biological pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 5-chloro-6-fluoroquinoline
  • 6-fluoroisoquinoline
  • 5-chloroisoquinoline

Comparison: Compared to similar compounds, 5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid has unique properties due to the presence of both chloro and fluoro substituents on the isoquinoline ring and the trifluoroacetic acid moiety

Properties

CAS No.

918490-53-6

Molecular Formula

C11H6ClF4NO2

Molecular Weight

295.62 g/mol

IUPAC Name

5-chloro-6-fluoroisoquinoline;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C9H5ClFN.C2HF3O2/c10-9-7-3-4-12-5-6(7)1-2-8(9)11;3-2(4,5)1(6)7/h1-5H;(H,6,7)

InChI Key

KVDMFPKRUHWYGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)Cl)F.C(=O)(C(F)(F)F)O

Origin of Product

United States

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